molecular formula C15H26O2 B1617062 Allyl cyclohexanehexanoate CAS No. 7493-66-5

Allyl cyclohexanehexanoate

Cat. No.: B1617062
CAS No.: 7493-66-5
M. Wt: 238.37 g/mol
InChI Key: MMVNCZIEXUKMHF-UHFFFAOYSA-N
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Description

2-Propenyl cyclohexanehexanoate, also known as allyl cyclohexanecaproate or allyl hexahydrophenylhexanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl cyclohexanehexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Propenyl cyclohexanehexanoate has been primarily detected in urine. Within the cell, 2-propenyl cyclohexanehexanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Propenyl cyclohexanehexanoate has a fatty and fruity taste.

Scientific Research Applications

Selective Catalytic Oxidation

  • Catalytic Oxidation of Cyclohexene : Research shows that the oxidation of cyclohexene with O2 under mild conditions can be catalyzed by transition-metal catalysts. Co/N:C and Cu/N:C catalysts, for instance, demonstrate high conversion and selectivity to the ketone product, cyclohexene-2-one (Denekamp et al., 2018).

  • Fe(TPA)-catalyzed Oxidations : Another study explored the nature of the high-valent oxidant in Fe(TPA)-catalyzed oxidations of cyclohexene. It found distinct differences in the products based on the oxidant used, suggesting diverse pathways for cyclohexene transformation (Oloo et al., 2013).

  • Cobalt Resinate as Catalyst : Cobalt resinate has shown promising activity for the oxidation of cyclohexene to 2-cyclohexen-1-ol and 2-cychohexen-1-one under atmospheric pressure (Yin et al., 2009).

Synthetic Chemistry Applications

  • Building Blocks for Asymmetric Synthesis : 5H-Alkyl-2-phenyl-oxazol-4-ones, derived from allyl systems, serve as substrates for Mo-catalyzed asymmetric allylic alkylation, forming products with excellent enantioselectivity. These derivatives have potential in synthetic chemistry (Trost et al., 2004).

  • Transition‐Metal‐Substituted Phosphotungstates Catalysis : Homogeneous catalysis with transition-metal-substituted phosphotungstates and hydrogen peroxide in acetonitrile leads to the formation of allylic oxidation products of cyclohexene. The activities and product distribution were influenced by the transition metals used (Song et al., 2017).

Other Relevant Studies

  • Copper-Aluminum Mixed Oxide Catalysis : The oxidation of cyclohexene using copper-aluminum mixed oxide as a catalyst was found to yield allylic esters. The methodology employed offers potential in organic synthesis (García-Cabeza et al., 2014).

  • Enzymatic Allylic Oxidations : The edible fungus Pleurotus sapidus has been used for the oxidative conversion of terpenoids and cycloalkenes, demonstrating the potential of enzymatic allylic oxidations in food technology, cosmetics, and pharmaceutical research (Rickert et al., 2012).

Properties

CAS No.

7493-66-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

prop-2-enyl 6-cyclohexylhexanoate

InChI

InChI=1S/C15H26O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h2,14H,1,3-13H2

InChI Key

MMVNCZIEXUKMHF-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCCCC1CCCCC1

Canonical SMILES

C=CCOC(=O)CCCCCC1CCCCC1

density

0.941-0.947

7493-66-5

physical_description

Colourless liquid with a weak fatty fruity odou

solubility

Soluble in oils and ethanol, insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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